molecular formula C20H25N7O B12113911 4-(2-Amino-6-morpholinopyrimidin-4-yl)-N-cyclopentyl-1H-pyrrolo[2,3-b]pyridin-6-amine

4-(2-Amino-6-morpholinopyrimidin-4-yl)-N-cyclopentyl-1H-pyrrolo[2,3-b]pyridin-6-amine

Cat. No.: B12113911
M. Wt: 379.5 g/mol
InChI Key: YUKARLTYXHEVLB-UHFFFAOYSA-N
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Description

4-(2-Amino-6-morpholinopyrimidin-4-yl)-N-cyclopentyl-1H-pyrrolo[2,3-b]pyridin-6-amine is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-6-morpholinopyrimidin-4-yl)-N-cyclopentyl-1H-pyrrolo[2,3-b]pyridin-6-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolopyridine core, followed by the introduction of the morpholinopyrimidine moiety. The final step involves the cyclopentylation of the amine group. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-6-morpholinopyrimidin-4-yl)-N-cyclopentyl-1H-pyrrolo[2,3-b]pyridin-6-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation with high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or aryl groups, into the molecule.

Scientific Research Applications

4-(2-Amino-6-morpholinopyrimidin-4-yl)-N-cyclopentyl-1H-pyrrolo[2,3-b]pyridin-6-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor modulation.

    Medicine: It is investigated for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-viral activities.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(2-Amino-6-morpholinopyrimidin-4-yl)-N-cyclopentyl-1H-pyrrolo[2,3-b]pyridin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites or modulate the function of receptors by interacting with their binding domains. These interactions can lead to various biological effects, such as the inhibition of inflammatory pathways or the induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Amino-6-morpholinopyrimidin-4-yl)-N-cyclopentyl-1H-pyrrolo[2,3-b]pyridin-6-amine is unique due to its specific structural features, such as the combination of a pyrrolopyridine core with a morpholinopyrimidine moiety and a cyclopentyl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C20H25N7O

Molecular Weight

379.5 g/mol

IUPAC Name

4-(2-amino-6-morpholin-4-ylpyrimidin-4-yl)-N-cyclopentyl-1H-pyrrolo[2,3-b]pyridin-6-amine

InChI

InChI=1S/C20H25N7O/c21-20-24-16(12-18(26-20)27-7-9-28-10-8-27)15-11-17(23-13-3-1-2-4-13)25-19-14(15)5-6-22-19/h5-6,11-13H,1-4,7-10H2,(H2,21,24,26)(H2,22,23,25)

InChI Key

YUKARLTYXHEVLB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=NC3=C(C=CN3)C(=C2)C4=CC(=NC(=N4)N)N5CCOCC5

Origin of Product

United States

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